2-(3,4,5-trimethoxyphenyl)butanoic Acid

Overview

Description

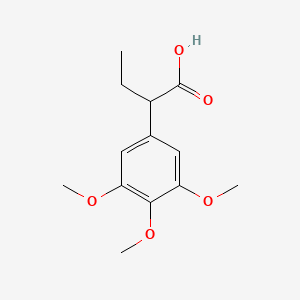

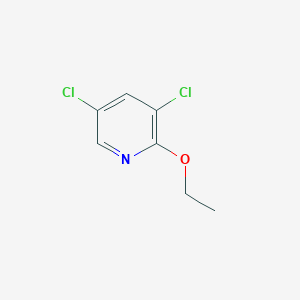

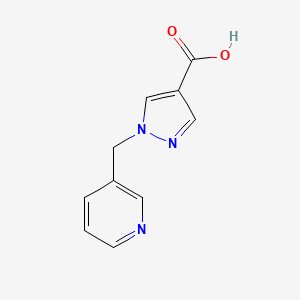

“2-(3,4,5-trimethoxyphenyl)butanoic Acid” is a chemical compound with the molecular formula C13H18O5 . It has a molecular weight of 254.28 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “2-(3,4,5-trimethoxyphenyl)butanoic Acid” is 1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) . The Canonical SMILES structure is CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.28 g/mol . It has a topological polar surface area of 65 Ų . The compound has a rotatable bond count of 6 . The exact mass of the compound is 254.11542367 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of compounds related to 2-(3,4,5-trimethoxyphenyl)butanoic acid, like 3,4,5-trimethoxybenzoic acid, can be achieved through carbon-carbon bond forming reactions. This involves using reagents like 3,4,5-trimethoxyphenyl bromide, which is lithiated and carboxylated to generate related compounds (Hoye & Kaese, 1982).

Biological and Medicinal Applications

Cholinesterase Inhibitory Activity : A study on nature-inspired 3,4,5-trimethoxycinnamates, which include the starting 3,4,5-trimethoxyphenyl compound, demonstrated their potential in inhibiting acetylcholinesterase and butyrylcholinesterase. These findings suggest therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's (Kos et al., 2021).

Synthesis of Bioactive Derivatives : Research into the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives highlights the potential of these compounds in biological activities. The structures of these compounds were confirmed, hinting at their diverse biological and pharmacological applications (Chaitramallu et al., 2017).

Environmental and Material Science

Optical Gating in Nanofluidic Devices : A study demonstrated the use of a photolabile group, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, in the optical gating of nanofluidic devices. This research suggests potential applications in controlled release, sensing, and information processing, showing how derivatives of butanoic acid can contribute to advanced material science (Ali et al., 2012).

Green Chemistry in Corrosion Inhibition : The study of spirocyclopropane derivatives, including compounds with 3,4,5-trimethoxyphenyl groups, has shown promise in environmentally friendly corrosion inhibition. This research indicates the potential for these compounds in protecting materials from corrosion in acidic environments (Chafiq et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with the trimethoxyphenyl (tmp) functional group have been found to inhibit taq polymerase and telomerase, and down-regulate erk2 (extracellular signal regulated kinase 2) protein .

Mode of Action

Tmp compounds have been shown to trigger caspase activation by a possible oxidative mechanism and inhibit erks phosphorylation . This suggests that 2-(3,4,5-trimethoxyphenyl)butanoic Acid may interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of erks phosphorylation by tmp compounds suggests that the mapk/erk pathway, which is involved in cell proliferation, differentiation, and migration, could be affected .

Result of Action

The inhibition of taq polymerase and telomerase, and the down-regulation of erk2 protein by tmp compounds suggest potential anti-proliferative and pro-apoptotic effects .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULUDGUWZFLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-trimethoxyphenyl)butanoic Acid | |

CAS RN |

195202-06-3 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-C]pyridin-4-amine](/img/structure/B3039523.png)

![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)